molecular formula C29H26N4O4S B2960955 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 1794819-37-6

2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2960955
CAS No.: 1794819-37-6
M. Wt: 526.61
InChI Key: OFUBPZYPBVIWMO-UHFFFAOYSA-N
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Description

The compound 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide features a pyrrolo[3,2-d]pyrimidine core substituted with a 3-methoxybenzyl group at position 3, a phenyl group at position 7, and a thio-linked acetamide moiety with an N-(3-methoxyphenyl) substituent. The acetamide and methoxy groups may influence solubility, metabolic stability, and target binding.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O4S/c1-36-22-12-6-8-19(14-22)17-33-28(35)27-26(24(16-30-27)20-9-4-3-5-10-20)32-29(33)38-18-25(34)31-21-11-7-13-23(15-21)37-2/h3-16,30H,17-18H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUBPZYPBVIWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The result of the compound’s action is a significant reduction in the phosphorylation level of ROCK downstream signaling proteins. This leads to changes in cell morphology and migration. These changes could potentially have therapeutic implications in conditions where ROCK activity is dysregulated.

Biological Activity

The compound 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule belonging to the class of pyrrolo[3,2-d]pyrimidine derivatives. These compounds are recognized for their diverse biological activities, making them of significant interest in medicinal chemistry. This article explores the biological activity of this specific compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by multiple functional groups that may influence its biological activity. The molecular formula is not explicitly detailed in the search results, but it can be inferred from the components mentioned. The compound's molecular weight is approximately 455.5 g/mol .

Key Structural Features

  • Pyrrolo[3,2-d]pyrimidine core : This structural motif is known for its role in various pharmacological activities.
  • Methoxy and benzyl substituents : These groups may enhance the compound's lipophilicity and biological interactions.

Pharmacological Properties

Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives have shown efficacy against various cancer cell lines, including prostate adenocarcinoma (PC3) and cervical adenocarcinoma (HeLa) .
  • Antimicrobial Effects : Certain compounds within this class possess significant antimicrobial properties, potentially useful in treating infections .
  • Neuroprotective Effects : Compounds have been identified as inhibitors of myeloperoxidase (MPO), suggesting potential applications in neuroinflammatory disorders .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating similar pyrrolo derivatives reported moderate cytotoxicity against HeLa cells while exhibiting low toxicity towards normal liver cells . This suggests a selective action that could minimize side effects in therapeutic applications.
  • Enzyme Inhibition : Research has indicated that certain pyrrolo derivatives act as inhibitors of MPO, which plays a role in neuroinflammation. This inhibition could be beneficial in developing treatments for neurodegenerative diseases .
  • Synthesis and Evaluation : The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high purity and yield. This process is crucial for ensuring the reliability of biological activity assessments .

Comparative Biological Activity Table

Compound NameBiological ActivityTarget CellsReference
Pyrrolo[3,2-d]pyrimidine Derivative AAnticancerHeLa
Pyrrolo[3,2-d]pyrimidine Derivative BMPO InhibitionNeuroinflammatory Models
Pyrrolo[3,2-d]pyrimidine Derivative CAntimicrobialVarious Bacterial Strains

Comparison with Similar Compounds

Pyrrolo[3,2-d]pyrimidine Derivatives

The pyrrolo[3,2-d]pyrimidine scaffold is shared with other compounds, such as 3-(4-fluorophenyl)-2-(2-naphthyloxy)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde (). Key structural and conformational differences include:

  • Substituents : The target compound has a 3-methoxybenzyl group and a thioacetamide linker, whereas the compound features a 4-fluorophenyl group and a naphthyloxy substituent.
  • Such conformational variations highlight the impact of substituents on molecular geometry.

Table 1: Structural Comparison of Pyrrolo[3,2-d]pyrimidine Derivatives

Feature Target Compound Compound
Core Structure Pyrrolo[3,2-d]pyrimidine Pyrrolo[3,2-d]pyrimidine
Position 3 Substituent 3-Methoxybenzyl 4-Fluorophenyl
Position 2 Substituent Thio-linked acetamide 2-Naphthyloxy
Key Torsion Angles Not Available O2—C12—C13—C14: −177.5°

Acetamide Derivatives

The acetamide moiety in the target compound is structurally analogous to derivatives synthesized in , such as 2-cyano-N-(3,5-dimethoxy-benzyl)-acetamide (3h) and 2-cyano-N-[2-(2-methoxy-phenoxy)-ethyl]-acetamide (3i). Key comparisons include:

  • Substituent Position: The target’s N-(3-methoxyphenyl) group differs from the 3,5-dimethoxybenzyl (3h) and 2-methoxyphenoxy-ethyl (3i) groups, which may alter electronic effects and steric hindrance.
  • Synthesis Conditions: compounds were synthesized under ethanol/piperidine at 0–5°C . While the target’s synthesis route is unspecified, similar conditions may apply for acetamide formation.

Table 2: Acetamide Substituent Comparison

Compound Substituent Synthesis Conditions
Target Compound N-(3-Methoxyphenyl) Not Available
3h () N-(3,5-Dimethoxybenzyl) Ethanol, piperidine, 0–5°C
3i () N-[2-(2-Methoxyphenoxy)ethyl] Ethanol, piperidine, 0–5°C

Lumping Strategy for Structural Grouping

proposes lumping organic compounds with similar structures into surrogate categories to simplify analysis . For example, the target compound could theoretically be grouped with other pyrrolo-pyrimidine or acetamide derivatives. However, its unique 3-methoxybenzyl and thioacetamide groups may confer distinct physicochemical or pharmacological properties, necessitating individualized study despite structural similarities.

Research Findings and Implications

  • Conformational Analysis : Torsion angles in pyrrolo-pyrimidine derivatives (e.g., ) suggest that substituents significantly influence molecular conformation, which may correlate with bioactivity .
  • Substituent Effects : Methoxy groups in acetamide derivatives () enhance solubility and modulate electronic properties, but positional isomers (e.g., 3-methoxy vs. 2-methoxy) may alter binding affinity .
  • Lumping Limitations : While lumping strategies () reduce complexity, the target compound’s unique features warrant caution in extrapolating data from structurally related compounds .

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